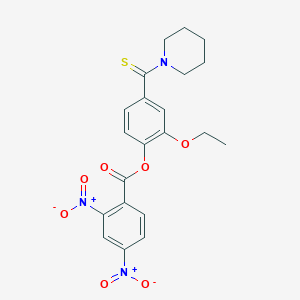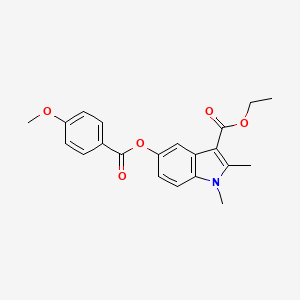![molecular formula C31H34ClN7 B11659771 4-(azepan-1-yl)-6-[4-(3-chlorophenyl)piperazin-1-yl]-N,N-diphenyl-1,3,5-triazin-2-amine](/img/structure/B11659771.png)
4-(azepan-1-yl)-6-[4-(3-chlorophenyl)piperazin-1-yl]-N,N-diphenyl-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(azepan-1-yl)-6-[4-(3-chlorophenyl)piperazin-1-yl]-N,N-diphenyl-1,3,5-triazin-2-amine is a complex organic compound that features a triazine core substituted with azepane, chlorophenyl, piperazine, and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azepan-1-yl)-6-[4-(3-chlorophenyl)piperazin-1-yl]-N,N-diphenyl-1,3,5-triazin-2-amine typically involves multi-step organic reactions. The process begins with the formation of the triazine core, followed by the introduction of the azepane, chlorophenyl, piperazine, and diphenyl groups through nucleophilic substitution and coupling reactions. Common reagents include chlorinated triazines, azepane, chlorophenyl piperazine, and diphenylamine. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile, with catalysts such as palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring ensures consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(azepan-1-yl)-6-[4-(3-chlorophenyl)piperazin-1-yl]-N,N-diphenyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the triazine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated triazines, azepane, chlorophenyl piperazine, diphenylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4-(azepan-1-yl)-6-[4-(3-chlorophenyl)piperazin-1-yl]-N,N-diphenyl-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an anti-cancer or anti-inflammatory agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(azepan-1-yl)-6-[4-(3-chlorophenyl)piperazin-1-yl]-N,N-diphenyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide: A selective dopamine receptor ligand.
4-(azepan-1-ylcarbonyl)-1-(2-fluoroethyl)-1H-pyrazol-3-amine: A compound with similar structural features.
Uniqueness
4-(azepan-1-yl)-6-[4-(3-chlorophenyl)piperazin-1-yl]-N,N-diphenyl-1,3,5-triazin-2-amine is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its triazine core, coupled with the azepane, chlorophenyl, piperazine, and diphenyl groups, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C31H34ClN7 |
|---|---|
Molecular Weight |
540.1 g/mol |
IUPAC Name |
4-(azepan-1-yl)-6-[4-(3-chlorophenyl)piperazin-1-yl]-N,N-diphenyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C31H34ClN7/c32-25-12-11-17-28(24-25)36-20-22-38(23-21-36)30-33-29(37-18-9-1-2-10-19-37)34-31(35-30)39(26-13-5-3-6-14-26)27-15-7-4-8-16-27/h3-8,11-17,24H,1-2,9-10,18-23H2 |
InChI Key |
NNRBSXSVFBWZEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=NC(=NC(=N2)N(C3=CC=CC=C3)C4=CC=CC=C4)N5CCN(CC5)C6=CC(=CC=C6)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-naphthyl)-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11659689.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11659699.png)
![2-(Morpholin-4-YL)-N'-[(E)-[3-(thietan-3-yloxy)phenyl]methylidene]acetohydrazide](/img/structure/B11659707.png)
![2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B11659712.png)
![methyl 4-[(E)-({[3-(4-propoxyphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate](/img/structure/B11659717.png)
![Ethyl 2-({[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B11659729.png)
![N-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B11659739.png)
![N'-[(E)-9-anthrylmethylidene]-5-bromo-2-methoxybenzohydrazide](/img/structure/B11659745.png)
![5-(4-fluorophenyl)-2-(4-methoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B11659761.png)
![6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-4-(2-ethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11659764.png)

![N-{(1Z)-1-(1,3-benzodioxol-5-yl)-3-[(2-hydroxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-bromobenzamide](/img/structure/B11659769.png)
![2-[N-(4-Ethoxyphenyl)4-chlorobenzenesulfonamido]-N-[(pyridin-2-YL)methyl]acetamide](/img/structure/B11659774.png)
